2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine
Description
2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine is a cyclohexanamine derivative featuring a 4-chlorobenzyl substituent at the 2-position and an isopropyl group at the 4-position. The chlorine atom enhances electron-withdrawing properties, while the isopropyl group contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-propan-2-ylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN/c1-11(2)13-5-8-16(18)14(10-13)9-12-3-6-15(17)7-4-12/h3-4,6-7,11,13-14,16H,5,8-10,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZAJAHTRAMWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1)CC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.
Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Sodium hydroxide (NaOH), alkoxide ions, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine with similar compounds:
| Compound Name | Substituents | Molecular Weight (g/mol) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-(4-Cl-benzyl), 4-isopropyl | ~279.8* | ~3.5 | Chlorophenyl, isopropyl, amine |
| 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | 2-CF3-phenyl | 203.2 | 2.0† | Trifluoromethyl, amine |
| 4-Methyl-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-amine | 4-methyl, 2-imidazolyl | 233.3 | ~1.8 | Imidazole, isopropyl, amine |
| (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | 4-piperazinyl | 198.3 | ~1.2 | Piperazine, amine |
*Calculated based on molecular formula (C₁₆H₂₂ClN).
†Reported in .
Key Observations:
- Lipophilicity: The target compound’s chlorophenyl and isopropyl groups confer higher logP (~3.5) compared to analogs with polar groups (e.g., piperazine: logP ~1.2) .
Pharmacological Potential
- Target Compound: The chlorophenyl group may target aromatic receptor pockets (e.g., serotonin or dopamine receptors), similar to 4-methoxyamphetamine derivatives ().
- Piperazinyl Cyclohexanamines (): Demonstrated activity in central nervous system applications, with molecular weights ~450 Da (e.g., COMPOUND 37) and confirmed by MS/NMR.
- Imidazole Analogs (): Heterocyclic substituents could enhance kinase inhibition or antimicrobial effects, though specific data is unavailable.
Research Tools and Characterization
- Spectroscopic Analysis: NMR and MS (as in ) are critical for confirming structure and purity.
- Computational Modeling: Tools like Multiwfn () enable electron localization studies (ELF analysis, ), predicting reactivity and interaction sites.
- Crystallography: SHELX programs () aid in resolving stereochemistry, crucial for chiral cyclohexanamine derivatives.
Biological Activity
2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine, with the molecular formula CHClN, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a chlorophenyl group and an isopropyl group. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 265.82 g/mol |
| CAS Number | 1406513-68-5 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Cyclohexane Ring : Achieved through cyclization reactions.
- Introduction of the Chlorophenyl Group : Via Friedel-Crafts alkylation using chlorobenzene and a Lewis acid catalyst.
- Addition of the Isopropyl Group : Through alkylation using isopropyl halide and a base.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biological systems. The binding affinity and specificity can lead to alterations in enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. For instance, compounds structurally similar to this one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anti-inflammatory Effects
There are indications that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The findings indicated that certain derivatives exhibited MIC values comparable to established antibiotics, thus supporting further research into their therapeutic potential .
- In Vivo Studies : Preliminary in vivo studies have shown that related compounds can reduce inflammation markers in animal models, indicating that this compound may also possess similar therapeutic effects .
Comparison with Similar Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 2-[(4-Chlorophenyl)methyl]pyridine | Pyridine ring | Antibacterial properties |
| 4-Chlorophenylmethylamine | Amine without cyclohexane | Limited biological activity |
| Chlorpheniramine | Antihistamine | Strong antihistaminic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
